Benzenesulfonic acid--hex-5-yn-1-ol (1/1)
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Overview
Description
Benzenesulfonic acid–hex-5-yn-1-ol (1/1) is a chemical compound that combines the properties of benzenesulfonic acid and hex-5-yn-1-ol. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its strong acidic properties and solubility in water and ethanol . Hex-5-yn-1-ol is an alkyne alcohol used in various organic synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid typically involves the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction is as follows:
C6H6+H2SO4→C6H5SO3H+H2O
Hex-5-yn-1-ol can be synthesized through various methods, including the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of benzenesulfonic acid involves the continuous sulfonation of benzene with sulfur trioxide in a reactor, followed by neutralization with sodium hydroxide to produce sodium benzenesulfonate . Hex-5-yn-1-ol is produced through catalytic processes involving the hydration of alkynes.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid–hex-5-yn-1-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The alkyne group in hex-5-yn-1-ol can be oxidized to form carboxylic acids.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The aromatic ring in benzenesulfonic acid can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sulfur trioxide (SO₃) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfonates and alcohols.
Substitution: Nitrobenzenes and other substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid–hex-5-yn-1-ol (1/1) has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems and as a tool for biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid–hex-5-yn-1-ol (1/1) involves its interaction with molecular targets through its sulfonic acid and alkyne groups. The sulfonic acid group can act as a strong acid, donating protons and forming sulfonate salts. The alkyne group can participate in various organic reactions, including cycloaddition and coupling reactions, affecting molecular pathways and targets .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Known for its strong acidic properties and use in industrial applications.
Hex-5-yn-1-ol: An alkyne alcohol used in organic synthesis.
p-Toluenesulfonic acid: Similar to benzenesulfonic acid but with a methyl group on the aromatic ring, used as a catalyst in organic reactions.
Uniqueness
Benzenesulfonic acid–hex-5-yn-1-ol (1/1) is unique due to the combination of the sulfonic acid and alkyne alcohol functionalities, providing a versatile compound with diverse reactivity and applications in various fields.
Properties
CAS No. |
79797-11-8 |
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Molecular Formula |
C12H16O4S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
benzenesulfonic acid;hex-5-yn-1-ol |
InChI |
InChI=1S/C6H6O3S.C6H10O/c7-10(8,9)6-4-2-1-3-5-6;1-2-3-4-5-6-7/h1-5H,(H,7,8,9);1,7H,3-6H2 |
InChI Key |
BGXOMMQBMBXARQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCO.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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